(2-Phenyl-1,3-thiazol-5-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-6,12H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGLBURQTRPWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859485-91-9 | |
| Record name | (2-phenyl-1,3-thiazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Step-by-step synthesis of (2-Phenyl-1,3-thiazol-5-yl)methanol from thiobenzamide
This Application Note details the synthesis of (2-Phenyl-1,3-thiazol-5-yl)methanol starting from thiobenzamide .
To ensure high purity and regiochemical fidelity (specifically targeting the 5-position while leaving the 4-position unsubstituted), this guide employs a Linear Constructive Strategy :
-
Hantzsch Cyclization: Construction of the thiazole core (2-phenylthiazole).
-
Vilsmeier-Haack Formylation: Regioselective installation of the C5-formyl group.
-
Chemoselective Reduction: Conversion of the aldehyde to the primary alcohol.[1][2][3]
This route avoids the use of unstable
Part 1: Strategic Analysis & Retrosynthesis
The synthesis of 5-substituted thiazoles with an unsubstituted 4-position presents a specific regiochemical challenge. Standard Hantzsch synthesis using ethyl chloroacetoacetate yields 4-methyl derivatives. To achieve the 4-H, 5-CH₂OH substitution pattern, we utilize the intrinsic nucleophilicity of the thiazole C5 position.
Synthetic Pathway Justification
-
Step 1 (Cyclization): Reaction of thiobenzamide with bromoacetaldehyde diethyl acetal (a masked haloacetaldehyde) yields 2-phenylthiazole . This establishes the aromatic core with the 4-position unsubstituted.
-
Step 2 (Functionalization): The C5 position of 2-phenylthiazole is the most electron-rich site, susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the gold standard here, selectively introducing a formyl group at C5.
-
Step 3 (Reduction): The resulting 2-phenylthiazole-5-carbaldehyde is reduced to the target alcohol using Sodium Borohydride (NaBH₄) , a mild reducing agent that tolerates the thiazole sulfur and nitrogen.
Part 2: Detailed Experimental Protocols
Stage 1: Synthesis of 2-Phenylthiazole
Objective: Construct the 1,3-thiazole ring from thiobenzamide.
| Parameter | Specification |
| Reagents | Thiobenzamide (1.0 eq), Bromoacetaldehyde diethyl acetal (1.1 eq), HCl (conc., cat.) |
| Solvent | Ethanol (Absolute) |
| Temperature | Reflux (approx. 78 °C) |
| Time | 4–6 Hours |
| Yield Target | 80–90% |
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiobenzamide (13.7 g, 100 mmol) in ethanol (150 mL).
-
Addition: Add bromoacetaldehyde diethyl acetal (16.6 mL, 110 mmol) to the solution.
-
Activation: Add catalytic concentrated HCl (1–2 mL). Note: The acid catalyzes the in-situ hydrolysis of the acetal to the reactive aldehyde species.
-
Reaction: Heat the mixture to reflux for 5 hours. Monitor consumption of thiobenzamide by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove most ethanol.
-
Neutralization: Dilute the residue with water (100 mL) and neutralize with saturated aqueous NaHCO₃ until pH ~8.
-
Extraction: Extract with Dichloromethane (DCM) (3 × 50 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) or recrystallize from ethanol/water.
-
Product: 2-Phenylthiazole (White to pale yellow solid/oil).
-
Stage 2: Vilsmeier-Haack Formylation
Objective: Introduce an aldehyde group at the C5 position.
| Parameter | Specification |
| Reagents | 2-Phenylthiazole (1.0 eq), POCl₃ (1.2 eq), DMF (3.0 eq) |
| Solvent | DMF (acts as reagent and solvent) |
| Temperature | 0 °C to 80 °C |
| Time | 3 Hours |
| Yield Target | 70–85% |
Procedure:
-
Vilsmeier Reagent Formation: In a dry flask under inert atmosphere (N₂/Ar), cool DMF (23 mL, 300 mmol) to 0 °C in an ice bath. Dropwise add Phosphorus Oxychloride (POCl₃) (11.2 mL, 120 mmol) over 20 minutes. Caution: Exothermic. Ensure temperature remains <10 °C. Stir for an additional 30 minutes at 0 °C to form the chloroiminium salt (white precipitate may form).
-
Addition: Dissolve 2-phenylthiazole (16.1 g, 100 mmol) in a minimal amount of DMF (10 mL) and add dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Remove the ice bath and heat the mixture to 80 °C for 3 hours. The solution will typically darken.
-
Quench/Hydrolysis: Cool the reaction mixture to room temperature and pour carefully onto crushed ice (200 g) containing Sodium Acetate (buffered quench) or simply neutralize later. Stir vigorously for 1 hour to hydrolyze the intermediate iminium species to the aldehyde.
-
Isolation: Neutralize the aqueous mixture with 2M NaOH or Na₂CO₃ to pH 7–8. A solid precipitate often forms.
-
Purification: Filter the solid, wash with water, and dry. Alternatively, extract with Ethyl Acetate (3 × 100 mL). Recrystallize from Ethanol.
-
Product: 2-Phenylthiazole-5-carbaldehyde (Solid).
-
Stage 3: Reduction to (2-Phenyl-1,3-thiazol-5-yl)methanol
Objective: Reduce the aldehyde to the primary alcohol.[3][4]
| Parameter | Specification |
| Reagents | 2-Phenylthiazole-5-carbaldehyde (1.0 eq), NaBH₄ (0.5–1.0 eq) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Time | 1–2 Hours |
| Yield Target | >90% |
Procedure:
-
Dissolution: Dissolve 2-phenylthiazole-5-carbaldehyde (9.46 g, 50 mmol) in Methanol (100 mL) and cool to 0 °C.
-
Reduction: Add Sodium Borohydride (NaBH₄) (0.95 g, 25 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[3]
-
Completion: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (disappearance of aldehyde).
-
Quench: Add water (10 mL) or saturated NH₄Cl solution carefully to quench excess hydride.
-
Workup: Concentrate to remove methanol. Dilute residue with water and extract with Ethyl Acetate (3 × 50 mL).
-
Final Purification: Dry organics (MgSO₄), filter, and concentrate. The product is typically pure enough for use; if not, recrystallize from Hexane/EtOAc.
-
Final Product:(2-Phenyl-1,3-thiazol-5-yl)methanol .
-
Part 3: Visualization & Logic
Reaction Workflow Diagram
Caption: Step-wise synthetic route from Thiobenzamide to the target Alcohol via Hantzsch and Vilsmeier protocols.
Mechanistic Logic (Vilsmeier Step)[7]
Caption: Mechanistic flow of the Vilsmeier-Haack formylation at the thiazole C5 position.
References
- Hantzsch Thiazole Synthesis (General): Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
Vilsmeier-Haack Formylation of Thiazoles
- Mohan, J. Organic Spectroscopy and Synthesis; Narosa Publishing House, 2018.
-
See also: Journal of Chemical Research, 2008, "Synthesis and reactions of p-hydroxythiobenzamides" (Demonstrates thiobenzamide reactivity).
-
Reduction of Heterocyclic Aldehydes
-
Setamdideh, D.; Ghahremani, S. "Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system."[5] S. Afr. J. Chem., 2012, 65.
-
-
Thiazole Reactivity Data: PubChem Compound Summary for 2-Phenylthiazole.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system [scielo.org.za]
Application Notes and Protocols: Halogenation of (2-Phenyl-1,3-thiazol-5-yl)methanol for Nucleophilic Substitution
Abstract
The 2-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antifungal and antitumor properties.[1][2][3][4] Functionalization of this core, particularly at the C5 position, is a critical strategy in drug discovery and development. This guide provides a comprehensive overview and detailed protocols for the halogenation of (2-Phenyl-1,3-thiazol-5-yl)methanol, a key intermediate, to facilitate subsequent nucleophilic substitution reactions. We will delve into the mechanistic intricacies of various halogenating agents, offering field-proven insights to guide experimental choices and ensure reproducible, high-yield syntheses.
Introduction: The Significance of the 2-Phenylthiazole Moiety
The thiazole ring is a fundamental heterocyclic motif present in a wide array of biologically active compounds.[1] When coupled with a phenyl group at the C2 position, the resulting 2-phenylthiazole scaffold exhibits a remarkable spectrum of pharmacological activities. Notably, this structural motif is found in antifungal agents that target lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[4][5] The ability to introduce diverse functionalities at the C5 position via nucleophilic substitution on a halogenated precursor is paramount for generating compound libraries for structure-activity relationship (SAR) studies.
This document will focus on the critical transformation of (2-Phenyl-1,3-thiazol-5-yl)methanol to its corresponding 5-(halomethyl) derivative, a versatile precursor for a wide range of nucleophilic substitutions.
Halogenation of (2-Phenyl-1,3-thiazol-5-yl)methanol: A Comparative Analysis
The conversion of the primary alcohol, (2-Phenyl-1,3-thiazol-5-yl)methanol, to a more reactive alkyl halide is a pivotal step. The hydroxyl group is a poor leaving group, and its activation is necessary for efficient nucleophilic substitution.[6] We will explore three common and effective methods for this transformation: chlorination with thionyl chloride (SOCl₂), bromination with phosphorus tribromide (PBr₃), and the Appel reaction.
Chlorination using Thionyl Chloride (SOCl₂)
Thionyl chloride is a highly effective reagent for converting primary and secondary alcohols to their corresponding chlorides.[7][8] The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[6]
Mechanism Insight: The reaction of an alcohol with SOCl₂ initially forms an alkyl chlorosulfite intermediate. In the absence of a base like pyridine, the reaction can proceed through an SNi (nucleophilic substitution with internal return) mechanism, leading to retention of stereochemistry. However, for a primary alcohol such as (2-Phenyl-1,3-thiazol-5-yl)methanol, a direct SN2 displacement by the chloride ion is the predominant pathway.[7][9] The addition of a base like pyridine ensures an SN2 mechanism by reacting with the intermediate to free up chloride ions for backside attack, leading to inversion of configuration if the carbon were chiral.[9] The gaseous byproducts, SO₂ and HCl, drive the reaction to completion.[8]
Experimental Protocol: Synthesis of 5-(Chloromethyl)-2-phenyl-1,3-thiazole
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, dissolve (2-Phenyl-1,3-thiazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per gram of alcohol).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Bromination using Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is the reagent of choice for converting primary and secondary alcohols to alkyl bromides.[7][10] It generally provides higher yields than hydrobromic acid and avoids carbocation rearrangements.[10][11]
Mechanism Insight: The reaction proceeds via an SN2 mechanism.[11][12] The alcohol's oxygen atom attacks the electrophilic phosphorus of PBr₃, forming a good leaving group (a protonated alkyl dibromophosphite). A bromide ion, acting as a nucleophile, then attacks the carbon atom in a backside fashion, resulting in the alkyl bromide.[11] This mechanism is efficient for primary and secondary alcohols but not for tertiary alcohols due to steric hindrance.[7][12]
Experimental Protocol: Synthesis of 5-(Bromomethyl)-2-phenyl-1,3-thiazole
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Phenyl-1,3-thiazol-5-yl)methanol (1.0 eq) in anhydrous diethyl ether (15 mL per gram of alcohol).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture over crushed ice.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with a saturated NaHCO₃ solution and then with brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
The Appel Reaction
The Appel reaction provides a mild and nearly neutral method for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄ or CBr₄).[13][14][15] This method is particularly useful for acid- and base-sensitive substrates.[13]
Mechanism Insight: The reaction begins with the activation of triphenylphosphine by the tetrahalomethane.[16] The alcohol is then converted into an alkoxyphosphonium intermediate.[16][17] A subsequent SN2 displacement by the halide ion at the carbon center leads to the formation of the alkyl halide with inversion of configuration (if applicable) and triphenylphosphine oxide as a byproduct.[16][17]
Experimental Protocol: Appel Reaction for Halogenation
-
Preparation: To a stirred solution of triphenylphosphine (1.5 eq) in anhydrous acetonitrile (20 mL per gram of PPh₃) in a flame-dried flask under an inert atmosphere, add carbon tetrabromide (for bromination) or carbon tetrachloride (for chlorination) (1.5 eq) at 0 °C.
-
Substrate Addition: After stirring for 10 minutes, add a solution of (2-Phenyl-1,3-thiazol-5-yl)methanol (1.0 eq) in anhydrous acetonitrile.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography. The triphenylphosphine oxide byproduct can often be removed by trituration with a non-polar solvent like hexane or by a short silica plug filtration.[16]
Comparative Summary of Halogenation Methods
| Method | Reagent | Advantages | Disadvantages |
| Chlorination | Thionyl Chloride (SOCl₂) | Gaseous byproducts drive the reaction; readily available. | Corrosive and moisture-sensitive. |
| Bromination | Phosphorus Tribromide (PBr₃) | High yields; avoids rearrangements.[10][11] | Reacts violently with water; corrosive.[10] |
| Appel Reaction | PPh₃ / CX₄ (X=Cl, Br) | Mild, neutral conditions; good for sensitive substrates.[13] | Stoichiometric amounts of phosphine oxide byproduct can complicate purification; use of toxic tetrahalomethanes.[14] |
Nucleophilic Substitution: Gateway to Functional Diversity
The synthesized 5-(halomethyl)-2-phenyl-1,3-thiazole is a versatile electrophile for a wide range of nucleophilic substitution reactions. This opens up avenues for introducing various functional groups at the C5-methyl position, which is crucial for modulating the biological activity of the 2-phenylthiazole core.
General Considerations for Nucleophilic Substitution
The reaction of 5-(halomethyl)-2-phenyl-1,3-thiazole with nucleophiles will typically proceed via an SN2 mechanism. The choice of solvent, temperature, and base (if required to generate the nucleophile in situ) are critical parameters to optimize for each specific transformation.
Representative Nucleophilic Substitution Protocol
This protocol outlines a general procedure for the reaction of 5-(chloromethyl)-2-phenyl-1,3-thiazole with a generic nucleophile (Nu-H).
-
Nucleophile Generation (if necessary): In a suitable anhydrous solvent (e.g., DMF, THF, acetonitrile), treat the nucleophile (Nu-H, 1.1 eq) with a suitable base (e.g., NaH, K₂CO₃, Et₃N) at 0 °C to generate the corresponding nucleophilic anion.
-
Electrophile Addition: To the solution of the nucleophile, add a solution of 5-(chloromethyl)-2-phenyl-1,3-thiazole (1.0 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualization of the Synthetic Strategy
Caption: Synthetic workflow for the functionalization of (2-Phenyl-1,3-thiazol-5-yl)methanol.
Conclusion
The halogenation of (2-Phenyl-1,3-thiazol-5-yl)methanol is a critical step in the synthesis of novel derivatives for drug discovery. This guide has provided a detailed overview of common halogenation methods, including the use of thionyl chloride, phosphorus tribromide, and the Appel reaction, complete with mechanistic insights and detailed experimental protocols. The resulting 5-(halomethyl)-2-phenyl-1,3-thiazoles are versatile intermediates for a wide array of nucleophilic substitution reactions, enabling the exploration of chemical space around this important pharmacophore. Careful selection of the halogenating agent and optimization of reaction conditions are key to achieving high yields and purity in these transformations.
References
-
ChemTube3D. (n.d.). Appel Reaction. Retrieved from [Link]
-
Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphorus tribromide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 1957-1968. [Link]
-
ReactionWeb.io. (2025, July 12). Alcohol + SOCl2. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]
-
BYJU'S. (2022, February 23). PBr3 Reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Chloride (SOCl2 + cat. DMF). Retrieved from [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
-
Karegoudar, P., et al. (2008). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian Journal of Heterocyclic Chemistry, 17(3), 235-238. [Link]
-
Zhang, Y., et al. (2021). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pest Management Science, 77(8), 3749-3756. [Link]
-
Hamed, F. M., Mohamed, A. A., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e3526. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 8. reactionweb.io [reactionweb.io]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. byjus.com [byjus.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Appel reaction - Wikipedia [en.wikipedia.org]
- 15. Appel Reaction [organic-chemistry.org]
- 16. orgosolver.com [orgosolver.com]
- 17. name-reaction.com [name-reaction.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (2-Phenyl-1,3-thiazol-5-yl)methanol
Welcome to the technical support guide for the purification of (2-Phenyl-1,3-thiazol-5-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common and complex impurity issues encountered during the synthesis and purification of this important heterocyclic intermediate. The guidance provided herein is based on established chemical principles and field-proven methodologies.
Section 1: Understanding the Impurity Profile
The primary synthesis route to (2-Phenyl-1,3-thiazol-5-yl)methanol and related structures often involves a variation of the Hantzsch thiazole synthesis, followed by functional group manipulation.[1][2][3] The nature of this synthesis can lead to a predictable set of impurities.
Common Synthesis Pathway & Origin of Impurities:
The synthesis typically starts with the reaction of an α-haloketone (e.g., 2-bromo-1-phenylethanone) with a thioamide (e.g., thiobenzamide) to form the thiazole ring. The hydroxymethyl group at the C5 position is often introduced by reducing a corresponding ester or aldehyde.
Likely Impurities Include:
-
Unreacted Starting Materials: Thiobenzamide, 2-halo-acetophenones, or the C5-ester/aldehyde precursor.
-
Side-Reaction Products: Byproducts from the Hantzsch condensation, such as isomeric thiazoles or over-alkylation products.[4]
-
Reagent-Derived Impurities: Residual reducing agents (like borohydride salts) or oxidizing agents.
-
Solvent Residues: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO).
A visual workflow for identifying and resolving these impurities is presented below.
Caption: Decision workflow for purifying crude (2-Phenyl-1,3-thiazol-5-yl)methanol.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format.
Q1: My crude product is a dark, intractable oil instead of an off-white solid. What is the likely cause and how do I fix it?
A1: An oily or deeply colored crude product often indicates the presence of significant amounts of unreacted starting materials, high-boiling point solvents (like DMF or DMSO), or polymeric side products.
-
Causality: The target compound, (2-Phenyl-1,3-thiazol-5-yl)methanol, is a polar molecule due to the hydroxyl group and the heterocyclic core. This polarity can cause it to retain polar solvents. Furthermore, unreacted thioamides and α-haloketones can undergo complex side reactions under heating, leading to colored tars.
-
Troubleshooting Protocol:
-
Aqueous Wash: Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a mild base (e.g., 5% NaHCO₃ solution) to remove acidic impurities, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate in vacuo. This often removes a significant portion of colored, water-soluble impurities.
-
Solvent Trituration: If the product remains oily, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Vigorously stir or sonicate the mixture. The desired product may precipitate as a solid, leaving impurities dissolved in the solvent.
-
Proceed to Chromatography: If washing and trituration fail, the most reliable method for separating the target compound from complex mixtures is column chromatography.
-
Q2: My TLC analysis shows a major product spot, but also a baseline spot and a spot with a very similar Rf value. How do I address this?
A2: This is a classic purification challenge. The baseline spot is a highly polar impurity, while the spot with a similar Rf suggests a structurally related byproduct.
-
Baseline Impurity: This is often due to residual salts from the workup or highly polar starting materials/reagents (e.g., lithium aluminum hydride quench products). A simple filtration through a short plug of silica gel can often resolve this.
-
Protocol: Prepare a short column ("plug") of silica gel in a pipette or small chromatography column. Elute with a moderately polar solvent system (e.g., 50-70% ethyl acetate in hexanes). The desired product should elute, while the baseline material remains adsorbed at the top of the silica.[5]
-
-
Structurally Similar Impurity: An impurity with a close Rf value is the most challenging. This could be an isomer or a closely related analog. The key to separation is to optimize the selectivity of your purification technique.
-
For Column Chromatography: The goal is to maximize the separation factor (α) between the two spots. Experiment with different solvent systems for your TLC. Avoid using highly polar solvents like methanol in large quantities, as this can suppress selectivity. Instead, try ternary mixtures (e.g., Hexane/Ethyl Acetate/DCM) or solvent systems with different selectivities (e.g., replacing ethyl acetate with acetone or methyl tert-butyl ether). Running a slow, carefully controlled gradient elution is often more effective than an isocratic one for separating close-running spots.[6][7]
-
For Recrystallization: If the material is semi-pure, a carefully chosen recrystallization can be highly effective. The ideal solvent is one in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains soluble at low temperatures.
-
Q3: What is the best method for purifying (2-Phenyl-1,3-thiazol-5-yl)methanol to >99% purity for analytical or biological screening purposes?
A3: Achieving high purity typically requires a two-stage approach: initial purification by column chromatography followed by a final polishing step using recrystallization.
-
Stage 1: Flash Column Chromatography: This is the workhorse for removing the bulk of impurities.[6][8]
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm mesh size).
-
Mobile Phase (Eluent): A gradient elution is recommended. Start with a less polar mixture like 20-30% ethyl acetate in hexanes and gradually increase the polarity to 50-70% ethyl acetate. The target compound is quite polar and will require a relatively polar eluent to move down the column. Monitor fractions by TLC.
-
-
Stage 2: Recrystallization: This step is excellent for removing trace impurities and obtaining a crystalline, easy-to-handle solid.
-
Solvent Selection: The choice of solvent is critical. See the table below for guidance. Ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes are good starting points. The process involves dissolving the compound in a minimum amount of hot solvent, followed by slow cooling to induce crystallization.
-
Section 3: Experimental Protocols & Data
Protocol 1: Flash Column Chromatography
-
Prepare the Column: Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 20% EtOAc/Hexanes).
-
Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Adsorb this solution onto a small amount of silica gel (~2-3x the weight of your crude product). Remove the solvent in vacuo to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute the Column: Begin eluting with the low-polarity solvent system, applying gentle air pressure. Collect fractions continuously.
-
Run the Gradient: Gradually increase the percentage of the polar solvent (ethyl acetate). For example, you might run 2 column volumes of 20% EtOAc, then 2 volumes of 30%, 2 volumes of 40%, and so on.
-
Analyze Fractions: Spot every few fractions on a TLC plate. Combine the fractions that contain the pure product.
-
Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount of your partially purified product in a test tube. Add a few drops of a candidate solvent and heat. A good solvent will fully dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the bulk of the material in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Do not add excessive solvent.
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Table: Recrystallization Solvent Selection
| Solvent System | Polarity | Boiling Point (°C) | Rationale & Expected Outcome |
| Isopropanol (IPA) | Polar Protic | 82.6 | Good for polar compounds. Often provides high recovery of crystalline solids. |
| Ethanol (EtOH) | Polar Protic | 78.4 | Similar to IPA. The water content in 95% ethanol can sometimes aid in crystallizing polar compounds.[9] |
| Ethyl Acetate / Hexanes | Med-Polar / Non-Polar | 77.1 / 69 | A versatile mixed-solvent system. Dissolve in hot EtOAc, then add hexanes until cloudy. Re-heat to clarify and cool slowly. Excellent for fine-tuning solubility. |
| Toluene | Non-Polar Aromatic | 110.6 | Useful if the product is less polar than expected or if polar impurities need to be left in the mother liquor. Use with caution due to higher boiling point. |
References
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
- [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (n.d.). PMC.
-
Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][8][10][11]triazole Derivatives. (n.d.). ChemRxiv.
- Synthesis N-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H) -ylidene). (n.d.).
- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Journal of Visualized Experiments.
- Microwave-Assisted Synthesis of 2-amino-4-substituted. (n.d.). Asian Journal of Chemistry.
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (2025).
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015).
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. (2023). RSC Publishing.
- column chromatography & purification of organic compounds. (2021). YouTube.
- For highly polar compound, how to do the purification?. (2018).
- Emerging green synthetic routes for thiazole and its deriv
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1.
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry.
- A retrospective study on thiazole derivatives synthesis and their antimicrobial activity. (n.d.). Semantic Scholar.
- Column chrom
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Purification [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. biolmolchem.com [biolmolchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Identifying (2-Phenyl-1,3-thiazol-5-yl)methanol using FTIR Spectroscopy
In the landscape of drug discovery and development, the unambiguous identification and characterization of novel chemical entities are paramount. Thiazole derivatives, a class of heterocyclic compounds, are of significant interest due to their wide range of pharmacological activities.[1][2][3] This guide provides an in-depth analysis of using Fourier-Transform Infrared (FTIR) spectroscopy for the identification of a specific thiazole derivative, (2-Phenyl-1,3-thiazol-5-yl)methanol. We will explore its characteristic vibrational peaks, compare the utility of FTIR with other analytical techniques, and provide a detailed experimental protocol.
The Role of Vibrational Spectroscopy in Structural Elucidation
FTIR spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum is a unique "fingerprint" that provides valuable information about the functional groups present in the molecule. For a molecule like (2-Phenyl-1,3-thiazol-5-yl)methanol, FTIR allows us to confirm the presence of the key phenyl, thiazole, and methanol moieties.
Deciphering the FTIR Spectrum: Characteristic Peaks of (2-Phenyl-1,3-thiazol-5-yl)methanol
The FTIR spectrum of (2-Phenyl-1,3-thiazol-5-yl)methanol is a composite of the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorption bands.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H stretching (intermolecular hydrogen-bonded) | Methanol (-CH₂OH) |
| 3100 - 3000 | Medium to Weak | C-H stretching (aromatic) | Phenyl Ring & Thiazole Ring |
| 2950 - 2850 | Medium to Weak | C-H stretching (aliphatic) | Methanol (-CH₂) |
| ~1610 - 1580 | Medium | C=N stretching | Thiazole Ring |
| ~1550 - 1450 | Medium to Strong | C=C stretching (in-ring) | Phenyl Ring & Thiazole Ring |
| ~1250 - 1000 | Strong | C-O stretching | Primary Alcohol (Methanol) |
| ~760 and ~690 | Strong | C-H out-of-plane bending | Monosubstituted Phenyl Ring |
| ~850 - 750 | Medium | C-S stretching | Thiazole Ring |
Analysis of Key Vibrational Regions:
-
O-H Stretching (Methanol Group): A prominent, broad absorption band is expected between 3500 and 3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group.[4][5][6] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties in the solid state.[7]
-
C-H Stretching (Aromatic and Aliphatic): The region between 3100 and 3000 cm⁻¹ will exhibit peaks corresponding to the C-H stretching vibrations of the phenyl and thiazole rings.[8][9] Just below 3000 cm⁻¹, absorptions from the aliphatic C-H stretching of the methylene (-CH₂) group in the methanol substituent will be present.[9]
-
C=N and C=C Stretching (Ring Vibrations): The double bond region of the spectrum is particularly informative. The stretching vibration of the C=N bond within the thiazole ring typically appears in the 1610-1580 cm⁻¹ range.[1][8] The C=C stretching vibrations of both the phenyl and thiazole rings give rise to several bands between approximately 1550 and 1450 cm⁻¹.[9][10]
-
C-O Stretching (Primary Alcohol): A strong absorption band between 1250 and 1000 cm⁻¹ is characteristic of the C-O stretching vibration of the primary alcohol.[4][11] For a primary alcohol like (2-Phenyl-1,3-thiazol-5-yl)methanol, this peak is often observed around 1050 cm⁻¹.[4]
-
"Fingerprint" Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule as a whole.[6] Key signals in this region for (2-Phenyl-1,3-thiazol-5-yl)methanol include the strong out-of-plane C-H bending vibrations of the monosubstituted phenyl ring, typically appearing near 760 and 690 cm⁻¹.[10][12] The C-S stretching vibration of the thiazole ring also contributes to the spectrum in this region, generally between 850 and 750 cm⁻¹.
A Comparative Analysis: FTIR vs. Other Spectroscopic Techniques
While FTIR is an excellent tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| FTIR | Functional groups present | Fast, inexpensive, small sample size, non-destructive | Can be ambiguous for complex molecules, limited information on molecular connectivity |
| ¹H & ¹³C NMR | Detailed molecular framework, connectivity of atoms, chemical environment of nuclei | Provides unambiguous structural information | More expensive, larger sample size needed, longer acquisition times |
| Mass Spectrometry | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula (with high resolution MS) | Destructive, may not distinguish between isomers without tandem MS |
In a typical drug development workflow, FTIR is often used as a rapid initial screening tool to confirm the presence of expected functional groups and to monitor reaction progress. NMR and Mass Spectrometry are then employed for definitive structural confirmation.
Experimental Protocol: Acquiring an FTIR Spectrum via the KBr Pellet Method
This protocol outlines the standard procedure for preparing a solid sample for FTIR analysis using the potassium bromide (KBr) pellet technique.
Materials:
-
(2-Phenyl-1,3-thiazol-5-yl)methanol sample
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
Procedure:
-
Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for at least 2 hours and then cooling it in a desiccator. Moisture will cause a broad absorption band in the O-H stretching region, which can interfere with the sample spectrum.
-
Sample Preparation: Weigh out approximately 1-2 mg of the (2-Phenyl-1,3-thiazol-5-yl)methanol sample and about 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: Add the KBr to the agate mortar and grind it to a fine, consistent powder. Add the sample to the mortar and continue grinding until the mixture is homogeneous. The goal is to disperse the sample particles evenly within the KBr matrix.
-
Pellet Pressing: Transfer the ground mixture to the die of the pellet press. Assemble the press and apply pressure (typically 8-10 tons) for several minutes. This will fuse the KBr into a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum according to the instrument's operating procedure. A background spectrum of the empty sample compartment should be run first.
-
Data Analysis: Process the acquired spectrum to identify the characteristic absorption bands and compare them with the expected values.
Visualizing the Workflow for Compound Identification
The following diagram illustrates the logical flow of identifying (2-Phenyl-1,3-thiazol-5-yl)methanol, integrating spectroscopic techniques.
Caption: Workflow for the spectroscopic identification of a synthesized compound.
Conclusion
FTIR spectroscopy serves as an indispensable tool for the rapid identification and characterization of (2-Phenyl-1,3-thiazol-5-yl)methanol. By recognizing the characteristic absorption bands corresponding to the hydroxyl, phenyl, and thiazole functionalities, researchers can efficiently verify the successful synthesis of this important class of molecules. When used in conjunction with other analytical techniques like NMR and mass spectrometry, a complete and unambiguous structural determination can be achieved, ensuring the integrity of compounds advancing through the drug development pipeline.
References
- Vertex AI Search. (n.d.). IR Spectrum: Alcohols and Phenols.
- Al-Ostath, A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI.
- Kushch, D. V., et al. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PMC.
- Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols.
- El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.
- University of Calgary. (n.d.). IR: alcohols.
- Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol.
- Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online.
- Rostkowska, H., et al. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI.
- ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples.
- Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing.
- Al-Omair, M. A., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PMC.
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for (2-Phenyl-1,3-thiazol-5-yl)methanol
For Research Use Only. Not for diagnostic or therapeutic use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (2-Phenyl-1,3-thiazol-5-yl)methanol. The procedural guidance herein is designed to foster a culture of safety and ensure the integrity of both personnel and experimental outcomes.
I. Hazard Identification and Risk Assessment
While the toxicological properties of (2-Phenyl-1,3-thiazol-5-yl)methanol have not been fully investigated, data from analogous thiazole compounds suggest the following potential hazards:
-
Eye Irritation: May cause serious eye irritation or damage.[3][4]
-
Skin Irritation: May cause skin irritation upon contact.[4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6]
A thorough risk assessment should be conducted prior to any handling of this compound, considering the quantities being used, the potential for dust or aerosol generation, and the specific laboratory environment.
II. Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure. The following PPE is recommended for handling (2-Phenyl-1,3-thiazol-5-yl)methanol.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[8] |
| Face Shield | Worn over safety goggles | Recommended for handling larger quantities or when there is a significant risk of splashing.[1] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact.[8] |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | N95 or higher Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[4] |
III. Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is fundamental to laboratory safety.
Engineering Controls:
-
Always handle (2-Phenyl-1,3-thiazol-5-yl)methanol in a well-ventilated area, preferably within a certified chemical fume hood.[8]
Operational Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[3]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation. Handle the compound in a manner that prevents the generation of dust and aerosols.[8]
-
Spill Management: In the event of a spill, immediately evacuate the area and alert laboratory personnel. For small spills, if trained to do so, use an appropriate absorbent material, and collect the waste in a sealed container for disposal. For large spills, contact your institution's EHS department.[9]
-
Hygiene: After handling, thoroughly wash hands and any exposed skin with soap and water. Do not eat, drink, or smoke in the laboratory.[8]
Storage:
-
Store the compound in a tightly closed, properly labeled container.[4]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
IV. Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
V. Disposal Plan
The disposal of (2-Phenyl-1,3-thiazol-5-yl)methanol and its containers must be managed as hazardous waste.
Waste Segregation and Collection:
-
Collect all waste containing (2-Phenyl-1,3-thiazol-5-yl)methanol, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
Disposal Pathway:
-
Dispose of the contents and container at an approved waste disposal plant.[2][7]
-
All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.[10]
VI. PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling (2-Phenyl-1,3-thiazol-5-yl)methanol.
Caption: PPE Selection and Use Workflow for (2-Phenyl-1,3-thiazol-5-yl)methanol.
References
-
Cole-Parmer. Thiazole, 99% Material Safety Data Sheet. [Link]
-
Synerzine. 4-Methyl-5-Thiazole Ethanol Safety Data Sheet. [Link]
-
CPAchem. 2-Phenyl-2-propanol Safety Data Sheet. [Link]
-
PubChem. (2-Methyl-1,3-thiazol-5-yl)methanol. [Link]
-
CP Lab Safety. Thiazole, 25g, Each. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
Health Care Technology. Personal Protective Equipment is PPE. [Link]
-
Georganics. Thiazol-2-yl-methanol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Thiazol-2-yl-methanol - High purity | EN [georganics.sk]
- 7. fishersci.ca [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
